Bisnorcholenaldehyde

Übersicht

Beschreibung

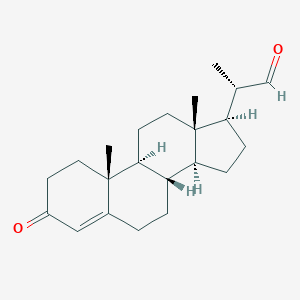

Bisnorcholenaldehyde is a chemical compound used in various research and development applications . It is an essential intermediate in the production of progesterone, which is used to treat threatened abortion or habitual abortion disease caused by luteal insufficiency . It is a precursor of androgen, estrogen, glucocorticoid, and intermediates of steroid hormone synthesis .

Synthesis Analysis

Bisnorcholenaldehyde can be synthesized from 3-keto-23,24-bisnorchol-4-en-22-ol . The synthesis process involves several steps and requires specific reaction conditions .

Physical And Chemical Properties Analysis

Bisnorcholenaldehyde has a molecular weight of 328.49 . It has a predicted boiling point of 459.4±14.0 °C and a predicted density of 1.07±0.1 g/cm3 . It is slightly soluble in chloroform, dichloromethane, and methanol . It is a solid substance with a white to off-white color .

Wissenschaftliche Forschungsanwendungen

Medicine: Progesterone Synthesis

Bisnorcholenaldehyde is a critical intermediate in the synthesis of progesterone , a hormone used to treat conditions caused by luteal insufficiency, such as threatened or habitual abortion . The compound’s role in the production of this hormone underscores its importance in medical applications, particularly in reproductive health.

Biotechnology: Steroid Synthesis

In biotechnological research, Bisnorcholenaldehyde serves as an essential intermediate in the biotransformation of phytosterols to steroidal drug intermediates. It is involved in the metabolic pathways of microorganisms like Mycobacterium neoaurum , which are used for the industrial production of steroid-based pharmaceuticals .

Material Science: Magnetic Graphene Composites

The compound is utilized in the development of magnetic-based graphene composites with steroidal diamine dimer. These composites show potential as drugs in hyperthermia cancer therapy , highlighting Bisnorcholenaldehyde’s role in innovative cancer treatment strategies .

Environmental Science: Reference Material for Impurities

Bisnorcholenaldehyde can be used as a reference material for medical impurities, playing a significant role in environmental science. It helps in the accurate detection and quantification of contaminants, ensuring environmental safety and compliance with health standards .

Analytical Chemistry: Standardization and Calibration

In analytical chemistry, Bisnorcholenaldehyde is used for the standardization and calibration of instruments. Its well-defined properties make it suitable for ensuring the accuracy and precision of analytical methods and measurements .

Industrial Applications: Fermentation By-Product Utilization

As a by-product of phytosterol fermentation, Bisnorcholenaldehyde’s industrial uses include its role as a precursor for various steroid hormones. This application is crucial in the large-scale production of hormones for medical use, showcasing the compound’s industrial significance .

Synthetic Biology: Pathway Engineering

Bisnorcholenaldehyde is involved in synthetic biology applications, where its role in steroidal pathways can be engineered for the production of specific compounds. This application has implications for the development of new drugs and treatments .

Pharmaceutical Research: Drug Development

Lastly, in pharmaceutical research, Bisnorcholenaldehyde’s role as an intermediate in steroid synthesis is leveraged for the development of new therapeutic agents. Its involvement in the synthesis of hormones like progesterone and other steroids makes it a valuable asset in drug discovery and development processes .

Safety and Hazards

Bisnorcholenaldehyde should be handled with care to avoid dust formation and inhalation . In case of skin contact, contaminated clothing should be removed immediately, and the skin should be washed off with soap and plenty of water . If ingested, the mouth should be rinsed with water, and vomiting should not be induced . It’s recommended to consult a doctor in case of any exposure .

Wirkmechanismus

Target of Action

Bisnorcholenaldehyde (BA) is an essential intermediate in the production of progesterone . It is a precursor of androgen, estrogen, glucocorticoid, and intermediates of steroid hormone synthesis . These hormones play crucial roles in various physiological processes, including reproductive function, metabolism, immune response, and stress response.

Mode of Action

Steroid hormones exert their effects by binding to specific intracellular receptors, which then regulate the transcription of target genes .

Biochemical Pathways

Bisnorcholenaldehyde is involved in the steroid hormone biosynthesis pathway . This pathway is responsible for the production of various steroid hormones, including glucocorticoids, mineralocorticoids, androgens, and estrogens. These hormones regulate a wide range of physiological processes, from metabolism and immune response to reproductive function and stress response.

Result of Action

The primary result of Bisnorcholenaldehyde’s action is the production of steroid hormones. These hormones have wide-ranging effects at the molecular and cellular levels, influencing gene expression, cellular metabolism, immune function, and more .

Eigenschaften

IUPAC Name |

(2S)-2-[(8S,9S,10R,13S,14S,17R)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]propanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O2/c1-14(13-23)18-6-7-19-17-5-4-15-12-16(24)8-10-21(15,2)20(17)9-11-22(18,19)3/h12-14,17-20H,4-11H2,1-3H3/t14-,17+,18-,19+,20+,21+,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVPJEGGIGJLDQK-HOFZUOGSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bisnorcholenaldehyde | |

CAS RN |

3986-89-8 | |

| Record name | NSC9738 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9738 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2S)-2-[(8S,9S,10R,13S,14S,17R)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]propanal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the significance of Bisnorcholenaldehyde in the synthesis of Antheridiol? []

A: Antheridiol is a crucial hormone involved in the sexual reproduction of certain fungi. The synthesis outlined in the research utilizes Bisnorcholenaldehyde as a building block. Specifically, 3-tetrahydropyranyloxy-Δ5-7-oxo-bisnorcholenaldehyde undergoes an aldol condensation with β-isopropylbut-2-enolide. This reaction, followed by the removal of the protecting group, yields Antheridiol in a significant 40% yield. [] This highlights the utility of Bisnorcholenaldehyde derivatives in constructing complex natural products.

Q2: How is Bisnorcholenaldehyde utilized in steroid side-chain modification? []

A: The research demonstrates the use of Bisnorcholenaldehyde in selectively cleaving the side chain of Neoergosteryl acetate. [] This process leads to the isolation of 3,β-hydroxy-ar, B-bisnorcholanaldehyde, captured in its stable dimethyl acetal form. [] This compound, with its truncated side chain, can then be further modified through various reactions, showcasing the role of Bisnorcholenaldehyde as a valuable tool in steroid chemistry.

Q3: Can you elaborate on the purification techniques employed for Bisnorcholenaldehyde derivatives? []

A: While the provided abstracts lack specific details on analytical techniques, they highlight the importance of purification in obtaining Bisnorcholenaldehyde derivatives. One abstract mentions the use of "macroporous resin column chromatography followed by crystallization" for refining Androstenedione and Bisnorcholenaldehyde from a complex mixture. [] This suggests that chromatographic methods, coupled with crystallization, are likely employed to isolate and purify these compounds from reaction mixtures, emphasizing the need for efficient separation techniques in this field.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Azabicyclo[3.2.1]octane-5-carboxaldehyde](/img/structure/B129478.png)

![2-[2-(2-Methylcyclopropen-1-yl)ethyl]-1,3-dioxolane](/img/structure/B129480.png)

![1,1'-(1,2-Ethanediyl)bis[1-methyl-silane]](/img/structure/B129488.png)